N-(3-aminophenyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide
Description
Properties
IUPAC Name |
N-(3-aminophenyl)-1,1-dioxothiolane-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3S/c12-9-2-1-3-10(6-9)13-11(14)8-4-5-17(15,16)7-8/h1-3,6,8H,4-5,7,12H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTUKFPZCKPIVAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1C(=O)NC2=CC=CC(=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-aminophenyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide typically involves multiple steps:
Formation of the Tetrahydrothiophene Ring: This can be achieved through the cyclization of appropriate precursors, such as 1,4-dihalobutanes with thiourea, under basic conditions to form the tetrahydrothiophene ring.
Introduction of the Carboxamide Group: The carboxamide group can be introduced via the reaction of the tetrahydrothiophene derivative with an appropriate amine, such as 3-aminophenylamine, under conditions that facilitate amide bond formation.
Oxidation to Form the 1,1-Dioxide: The final step involves the oxidation of the sulfur atom in the tetrahydrothiophene ring to form the 1,1-dioxide. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, particularly at the sulfur atom, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents, sulfonating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(3-aminophenyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. The presence of the amino group and the carboxamide group suggests that it could interact with biological targets, potentially leading to the development of new drugs. Studies may focus on its activity against specific enzymes or receptors.
Industry
In industry, the compound’s stability and reactivity make it suitable for use in the development of new materials, such as polymers or coatings. Its ability to undergo various chemical reactions allows for the customization of its properties to suit specific industrial applications.
Mechanism of Action
The mechanism by which N-(3-aminophenyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the amino group allows for hydrogen bonding interactions, while the carboxamide group can participate in both hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analog 1: Tetrahydrothiophene-3-carboxylic Acid 1,1-dioxide
Key Differences :
- Functional Group: The parent compound, tetrahydrothiophene-3-carboxylic acid 1,1-dioxide (CAS-related precursor), contains a carboxylic acid group instead of the amide-linked 3-aminophenyl group .
- Reactivity : The carboxylic acid group increases acidity (pKa ~2–3) compared to the amide (pKa ~17–18), making it more reactive in esterification or salt formation.
- Applications : The acid form is commonly used as a building block for sulfone-containing polymers or metal-organic frameworks, whereas the amide derivative’s aromatic amine may favor applications in dyes or bioactive molecules.
Table 1: Comparison of Core Structures
Structural Analog 2: N-Allyl-3-methyltetrahydro-3-thiophenamine 1,1-dioxide Hydrochloride
Key Differences :
- Substituents: This analog features an allyl group and a methyl substituent on the tetrahydrothiophene ring, contrasting with the 3-aminophenyl group in the target compound .
- Ionization : The hydrochloride salt enhances water solubility, whereas the free amine in the target compound may require protonation for similar solubility.
Table 2: Pharmacokinetic and Physicochemical Comparison
Research Findings and Hypotheses
- Electron-Withdrawing Effects: The 1,1-dioxide group in all analogs stabilizes the tetrahydrothiophene ring, reducing ring-opening reactions under acidic conditions compared to non-sulfonated analogs.
- Biological Relevance: The 3-aminophenyl group in the target compound may enhance binding to enzymes or receptors involving aromatic stacking (e.g., kinase inhibitors), whereas the N-allyl analog’s hydrophobicity could favor membrane penetration .
- Synthetic Utility : The carboxylic acid precursor () is a versatile intermediate for amide coupling, while the hydrochloride salt () exemplifies scalability for industrial processes .
Biological Activity
N-(3-aminophenyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide (CAS Number: 1171598-25-6) is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.
Structural Overview
The compound features a tetrahydrothiophene ring, an amine group, and a carboxamide moiety. These functional groups contribute to its reactivity and interactions with biological targets. The molecular formula is C11H14N2O3S, with a molecular weight of approximately 254.31 g/mol.
Mechanisms of Biological Activity
Preliminary studies suggest that this compound exhibits several biological activities:
- Antimicrobial Properties : The compound has shown efficacy against various bacterial strains, indicating potential use as an antimicrobial agent.
- Anti-inflammatory Effects : Research indicates that it may modulate inflammatory pathways, possibly through inhibition of pro-inflammatory cytokines.
- Antitumor Activity : Initial findings suggest that the compound may interfere with cancer cell proliferation and induce apoptosis in certain cancer cell lines.
Comparative Analysis with Similar Compounds
To understand the unique biological profile of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(4-hydroxyphenyl)tetrahydrothiophene-3-carboxamide | Hydroxy group instead of amino group | Potentially different biological activity due to hydroxylation |
| N-(2-aminoethyl)tetrahydrothiophene-3-carboxamide | Ethylamine side chain | May exhibit enhanced solubility and bioavailability |
| N-(4-methylphenyl)tetrahydrothiophene-3-carboxamide | Methyl substitution on phenyl ring | Altered electronic properties affecting reactivity |
These comparisons highlight how variations in substituents can significantly influence biological activity and pharmacological profiles.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antimicrobial Study : A study published in Journal of Medicinal Chemistry evaluated the compound's effectiveness against resistant bacterial strains. Results indicated a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a lead compound for antibiotic development.
- Anti-inflammatory Mechanism : Research conducted by Smith et al. (2022) demonstrated that the compound reduced levels of TNF-α and IL-6 in vitro, supporting its role in modulating inflammatory responses . This study utilized various cell lines to assess cytokine production following treatment with the compound.
- Antitumor Activity : A recent study explored the effects of the compound on human breast cancer cells (MCF-7). The results showed a significant reduction in cell viability and induction of apoptosis at concentrations above 10 μM . These findings warrant further investigation into its mechanisms and potential therapeutic applications.
Q & A
Q. What are the key considerations for synthesizing N-(3-aminophenyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide with high purity and yield?
- Methodological Answer: Synthesis typically involves forming the tetrahydrothiophene core followed by introducing the 3-aminophenyl substituent. Key steps include:
- Reaction Optimization: Control reaction temperature (e.g., 60–80°C) and time (4–6 hours) to avoid side reactions like over-oxidation of the sulfone group .
- Purification: Use column chromatography with polar solvents (e.g., ethyl acetate/methanol gradients) to isolate the product. Confirm purity via HPLC (>95% purity threshold) .
- Analytical Validation: Employ nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to verify structural integrity, focusing on the sulfone (δ 3.5–4.5 ppm for S=O groups) and amide (δ 7.0–8.0 ppm for NH) regions .
Q. How can researchers confirm the molecular structure of this compound experimentally?
- Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:
- Spectroscopy: ¹H/¹³C NMR to assign protons and carbons, particularly the tetrahydrothiophene ring and amide linkage. Mass spectrometry (ESI-MS) for molecular ion confirmation (e.g., [M+H]+ at m/z ~284.33) .
- X-ray Diffraction: If single crystals are obtainable, X-ray crystallography can resolve bond angles and stereochemistry, as demonstrated in related tetrahydrothiophene sulfone derivatives .
Advanced Research Questions
Q. What experimental strategies can elucidate the biological activity and mechanism of action of this compound?
- Methodological Answer:
- In Vitro Assays: Screen for antimicrobial or anti-inflammatory activity using standardized models (e.g., MIC assays against S. aureus or TNF-α inhibition in macrophages). Compare results with structurally similar compounds (e.g., N-(6-methoxypyridin-3-yl) analogs) to identify structure-activity relationships (SAR) .
- Molecular Docking: Use computational tools (e.g., AutoDock Vina) to predict binding affinity to target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity). Validate with mutagenesis studies if contradictions arise .
Q. How can researchers resolve contradictions in reported bioactivity data for sulfone-containing tetrahydrothiophene derivatives?
- Methodological Answer:
- Controlled Replication: Reproduce experiments under standardized conditions (e.g., fixed pH, temperature) to isolate variables.
- SAR Analysis: Compare substituent effects (e.g., 3-aminophenyl vs. pyridinyl groups) on bioactivity. For example, electron-donating groups on the aryl ring may enhance antimicrobial potency .
- Meta-Analysis: Aggregate data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or trends obscured by small sample sizes .
Q. What methodologies are recommended for studying the compound’s stability under physiological conditions?
- Methodological Answer:
- Degradation Studies: Incubate the compound in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C. Monitor degradation via LC-MS over 24 hours to identify metabolites (e.g., hydrolyzed amide bonds) .
- Thermal Analysis: Perform differential scanning calorimetry (DSC) to determine melting points and thermal decomposition profiles, critical for formulation design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
